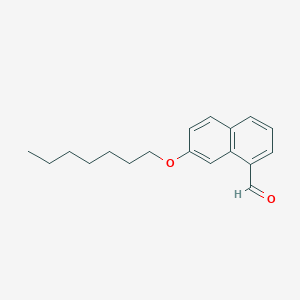
7-Heptoxynaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Heptoxynaphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family It is characterized by the presence of a heptoxy group at the seventh position and a formyl group at the first position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Heptoxynaphthalene-1-carbaldehyde typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method involves the O-alkylation of naphthalene derivatives in the presence of a base such as potassium carbonate and a suitable alkylating agent like propargyl bromide . The reaction is often carried out in an aqueous micellar medium to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Heptoxynaphthalene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The heptoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Heptoxynaphthalene-1-carboxylic acid.
Reduction: 7-Heptoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Heptoxynaphthalene-1-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Heptoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The heptoxy group may also play a role in modulating the compound’s interactions with biological membranes and other macromolecules .
Comparison with Similar Compounds
2-Hydroxynaphthalene-1-carbaldehyde: Known for its use in the synthesis of Schiff bases and metal complexes.
2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde: Exhibits anti-tobacco mosaic virus activity.
2-(Ethynyloxy)naphthalene-1-carbaldehyde: Used in the synthesis of dendrimeric structures and as a precursor for various organic compounds.
Uniqueness: 7-Heptoxynaphthalene-1-carbaldehyde is unique due to the presence of the heptoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other naphthalene derivatives and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
7-heptoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-5-6-12-20-17-11-10-15-8-7-9-16(14-19)18(15)13-17/h7-11,13-14H,2-6,12H2,1H3 |
InChI Key |
YWUARDLOJRMPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC2=C(C=CC=C2C=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















